molecular formula C10H9NO4 B12893179 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid

2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid

Cat. No.: B12893179
M. Wt: 207.18 g/mol
InChI Key: SOAUMENJOHJJSS-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique biological activities and chemical reactivity.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)acetic acid

InChI

InChI=1S/C10H9NO4/c1-5-11-8-6(9(12)10(13)14)3-2-4-7(8)15-5/h2-4,9,12H,1H3,(H,13,14)

InChI Key

SOAUMENJOHJJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)C(C(=O)O)O

Origin of Product

United States

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